2,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
2,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid, mixture of diastereomers, is a chemical compound with the molecular formula C8H10O6. This compound is notable for its unique cyclopropane ring structure, which is substituted with methoxycarbonyl and carboxylic acid groups. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl malonate with a suitable alkene in the presence of a strong base and a phase-transfer catalyst. The reaction conditions often include temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain the desired diastereomeric mixture .
Chemical Reactions Analysis
Types of Reactions
2,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives .
Scientific Research Applications
2,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of new materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The cyclopropane ring can act as a reactive site, facilitating interactions with biological targets. The methoxycarbonyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid
- 3,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid
- 2,3-bis(ethoxycarbonyl)cyclopropane-1-carboxylic acid
Uniqueness
2,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopropane ring. This arrangement influences its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
1824529-29-4 |
---|---|
Molecular Formula |
C8H10O6 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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